molecular formula C20H21N3O2 B5720261 N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide

N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide

Cat. No. B5720261
M. Wt: 335.4 g/mol
InChI Key: YRGNAMCRFUTEPD-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, cell proliferation, and apoptosis. Therefore, BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various biological processes.

Mechanism of Action

N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide exerts its inhibitory effect on the IKK complex by binding to the ATP-binding site of the IKKβ subunit, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) protein. As a result, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate target genes.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to have various biochemical and physiological effects. For example, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to reduce the severity of inflammation in animal models of inflammatory diseases such as arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide as a research tool is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to have low toxicity and good bioavailability in animal models. However, one of the limitations of using N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide is its relatively low potency compared to other IKK inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the research of N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide. One direction is to investigate the role of the NF-κB pathway in the development of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective IKK inhibitors that can be used in clinical settings. Moreover, the combination of N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide with other drugs such as chemotherapy agents and immune checkpoint inhibitors may provide a more effective therapeutic strategy for cancer treatment.

Synthesis Methods

N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide can be synthesized using a multi-step reaction involving the condensation of 2-methoxybenzylamine with 2-cyano-3-(4-pyridyl)acrylic acid followed by the reduction of the resulting imine with sodium borohydride and the protection of the amine with benzyl chloroformate. The final product can be obtained by deprotection of the benzyl group with hydrogenation under acidic conditions.

Scientific Research Applications

N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been used in numerous scientific studies to investigate the role of the NF-κB pathway in various biological processes. For example, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in macrophages, which suggests that the NF-κB pathway plays a critical role in the regulation of inflammation. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been used to investigate the role of the NF-κB pathway in cancer development, as the constitutive activation of NF-κB has been implicated in the development of various types of cancer.

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[(2-methoxyphenyl)methylamino]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(22-14-17-10-6-7-11-19(17)25-2)18(12-21)20(24)23-13-16-8-4-3-5-9-16/h3-11,22H,13-14H2,1-2H3,(H,23,24)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNAMCRFUTEPD-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]but-2-enamide

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